REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]([C:13](OCC)=O)=[C:5]([CH3:12])[C:6]=1[C:7](OCC)=O.I.C=O>C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([CH3:13])=[C:5]([CH3:12])[C:6]=1[CH3:7]
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Name
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|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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CC=1NC(=C(C1C(=O)OCC)C)C(=O)OCC
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Name
|
|
Quantity
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35 mL
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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1.2 g
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Type
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reactant
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Smiles
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C=O
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Name
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|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC=1NC(=C(C1C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |